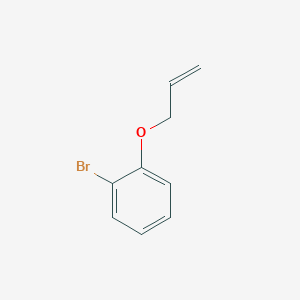

1-(Allyloxy)-2-bromobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOIJEJWBLMJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25244-30-8 | |

| Record name | 4-(Allyloxy)-1-bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025244308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Synthesis of 1-(Allyloxy)-2-bromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(Allyloxy)-2-bromobenzene from 2-bromophenol, a key intermediate in the development of various organic molecules. The described method is based on the Williamson ether synthesis, a robust and widely used reaction in organic chemistry.

Reaction Principle and Stoichiometry

The synthesis of this compound from 2-bromophenol proceeds via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 2-bromophenol by a weak base, typically potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| 2-Bromophenol | C₆H₅BrO | 173.01 | Colorless to yellow liquid | 194 |

| Allyl Bromide | C₃H₅Br | 120.98 | Colorless to light yellow liquid | 70-71 |

| Potassium Carbonate | K₂CO₃ | 138.21 | White solid | N/A (decomposes) |

| This compound | C₉H₉BrO | 213.07 | Not available | Not available |

Experimental Protocol

This protocol is a comprehensive guide for the synthesis of this compound.

Materials:

-

2-Bromophenol

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Equipment for column chromatography (silica gel, solvents)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetone to the flask to dissolve the 2-bromophenol. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Addition of Allyl Bromide: While stirring the mixture, add allyl bromide (1.2 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Table 2: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Base | Potassium Carbonate (K₂CO₃) | [1] |

| Solvent | Acetone | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 6 hours | [1] |

| Reported Yield | 93% | [1] |

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | Data not explicitly found in search results, but expected signals would include: Aromatic protons (multiplet, ~6.8-7.5 ppm), vinyl protons of the allyl group (multiplet, ~5.2-6.1 ppm), and methylene protons of the allyl group (doublet, ~4.6 ppm). |

| ¹³C NMR (CDCl₃) | A ¹³C NMR spectrum is available on PubChem, but specific chemical shifts are not listed.[2] Expected signals would include aromatic carbons (some shifted downfield due to the bromine and oxygen substituents) and the three distinct carbons of the allyl group. |

| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available on PubChem.[2] |

Reaction Workflow and Logic

The synthesis follows a logical progression from starting materials to the final purified product, as illustrated in the following workflow diagram.

Caption: Workflow for the synthesis of this compound.

This diagram outlines the key stages of the synthesis, from the initial reaction of starting materials to the final purification of the desired product. The Williamson ether synthesis core reaction is followed by a standard aqueous work-up and chromatographic purification to isolate the this compound.

References

An In-depth Technical Guide on the Mechanism of Claisen Rearrangement of Aryl Allyl Ethers

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of modern organic synthesis, offers a powerful tool for carbon-carbon bond formation. This technical guide provides a comprehensive overview of the core mechanism of the Claisen rearrangement of aryl allyl ethers, with a focus on the factors governing its outcome and its application in contemporary research and drug development.

Core Mechanism: A Concerted Pericyclic Reaction

The Claisen rearrangement of an aryl allyl ether is a thermally induced, uncatalyzed, intramolecular reaction classified as a-sigmatropic rearrangement.[1] The reaction proceeds through a concerted, pericyclic transition state, meaning all bond breaking and bond formation occur in a single, cyclic step. This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[1]

The rearrangement begins with the aryl allyl ether, which upon heating, forms a six-membered, chair-like transition state.[2] In this transition state, the σ-bond between the ethereal oxygen and the allylic carbon begins to break, while a new C-C σ-bond simultaneously forms between the ortho-position of the aromatic ring and the γ-carbon of the allyl group. Concurrently, the π-bonds within the six-membered ring reorganize. This concerted process leads to the formation of a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone.[3] This intermediate rapidly tautomerizes to restore the aromaticity of the ring, yielding the final product, an ortho-allyl phenol.[3] The overall reaction is typically exothermic, with the formation of a stable carbonyl group in the analogous aliphatic Claisen rearrangement driving the reaction forward with an enthalpy change of approximately -25 kcal/mol.[1]

Kinetics and Substituent Effects

The Claisen rearrangement of aryl allyl ethers follows first-order kinetics, consistent with its intramolecular nature.[1] The rate of the reaction is significantly influenced by the electronic nature of substituents on the aromatic ring and the polarity of the solvent.

Solvent Effects: Polar solvents tend to accelerate the Claisen rearrangement.[4] This is attributed to the stabilization of the somewhat polar transition state. Hydrogen-bonding solvents are particularly effective at increasing the reaction rate. For instance, ethanol/water mixtures can lead to a 10-fold increase in the rate constant compared to a less polar solvent like sulfolane.[5]

Substituent Effects: The electronic properties of substituents on the aryl ring can have a pronounced effect on both the reaction rate and the regioselectivity of the rearrangement.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring generally accelerate the reaction by increasing the electron density of the ring, which facilitates the electrophilic attack of the allyl group. In the case of meta-substituted aryl allyl ethers, electron-donating groups tend to direct the rearrangement to the para-position. For example, with a methoxy group at the meta-position, the para-product can be formed in up to 69% yield.[1]

-

Electron-withdrawing groups (e.g., -Br, -CN, -CF₃) generally decrease the reaction rate by reducing the electron density of the aromatic ring. For meta-substituted ethers, these groups favor rearrangement to the ortho-position. For instance, a meta-bromo substituent leads to 71% of the ortho-product.[1]

The following table summarizes the effect of various substituents on the rate constant of the photo-Claisen rearrangement of substituted allyl aryl ethers, which provides insight into the electronic effects on the bond-cleavage step.

| Substituent (X) at position 4 | Rate Constant (k) in Methanol (10⁷ s⁻¹) | Rate Constant (k) in Cyclohexane (10⁷ s⁻¹) |

| OCH₃ | 800 | 630 |

| CH₃ | 380 | 250 |

| H | 150 | 100 |

| F | 120 | 80 |

| Cl | 110 | 70 |

| Br | 100 | 60 |

| CF₃ | 15 | 10 |

| CN | 8.3 | 5.4 |

| Data adapted from a study on the photo-Claisen rearrangement, which reflects the relative ease of the initial C-O bond homolysis.[6] |

Experimental Protocols

3.1. General Procedure for the Synthesis of Substituted Aryl Allyl Ethers

This protocol describes a typical procedure for the synthesis of a substituted aryl allyl ether, a precursor for the Claisen rearrangement.

-

Materials: Substituted phenol, allyl bromide, potassium carbonate (K₂CO₃), acetone (anhydrous).

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

-

Reaction: Stir the mixture at room temperature for 15 minutes. Add allyl bromide (1.2 eq) dropwise to the suspension.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2. General Procedure for the Thermal Claisen Rearrangement

This protocol outlines the thermal rearrangement of a synthesized aryl allyl ether.

-

Materials: Aryl allyl ether, high-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether).

-

Setup: Place the aryl allyl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. For neat reactions, no solvent is required. For solution-phase reactions, dissolve the ether in a high-boiling point solvent.

-

Heating: Heat the reaction mixture to a high temperature (typically 180-225 °C) and maintain for several hours.[7] The optimal temperature and reaction time depend on the specific substrate.

-

Monitoring: Monitor the progress of the rearrangement using TLC, GC-MS, or HPLC.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under vacuum. The crude product is then purified by column chromatography on silica gel to isolate the rearranged ortho-allyl phenol.

3.3. Monitoring Reaction Kinetics by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the kinetics of the Claisen rearrangement.

-

Instrumentation: An HPLC system equipped with a UV detector and a suitable C18 column.

-

Sample Preparation: At specific time intervals during the rearrangement reaction, withdraw a small aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a cold mobile phase to prevent further rearrangement.

-

Analysis: Inject the diluted samples into the HPLC. The starting material (aryl allyl ether) and the product (ortho-allyl phenol) will have different retention times, allowing for their separation and quantification.

-

Data Analysis: Integrate the peak areas of the starting material and the product at each time point. Plot the concentration of the starting material versus time to determine the rate constant of the reaction, assuming first-order kinetics.

Application in Drug Development: Synthesis of Cannabinoids

The Claisen rearrangement is a valuable transformation in the synthesis of complex natural products and pharmaceutically active compounds. A notable example is its application in the synthesis of cannabinoids. The core benzopyran structure of many cannabinoids can be accessed through strategies that employ a Claisen rearrangement to install a key carbon-carbon bond.

For instance, a stereospecific Ireland-Claisen rearrangement, a variation of the Claisen rearrangement, has been utilized as a key step in the synthesis of (-)-Cannabidiol (CBD).[8] This demonstrates the utility of this rearrangement in constructing complex molecular architectures relevant to drug discovery.

Conclusion

The Claisen rearrangement of aryl allyl ethers is a robust and predictable method for the formation of C-C bonds, yielding valuable ortho-allyl phenol products. Its concerted, pericyclic mechanism, governed by kinetic and electronic factors, offers a high degree of control over the reaction outcome. The ability to influence the reaction rate and regioselectivity through the judicious choice of solvents and substituents makes it a versatile tool for organic synthesis. Its successful application in the synthesis of complex molecules like cannabinoids underscores its importance in the field of drug discovery and development. A thorough understanding of its mechanism and experimental parameters is crucial for researchers and scientists aiming to leverage this powerful reaction in their synthetic endeavors.

References

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. Claisen Rearrangement [organic-chemistry.org]

- 3. Ch24: Claisen rearrangement [chem.ucalgary.ca]

- 4. Acid catalysed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

The Claisen Rearrangement of 1-(Allyloxy)-2-bromobenzene: A Technical Guide to its Kinetics and Thermodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, facilitates the strategic formation of carbon-carbon bonds. This technical guide delves into the reaction kinetics and thermodynamics of a specific substrate, 1-(allyloxy)-2-bromobenzene. While direct experimental kinetic and thermodynamic data for this particular compound are not extensively available in peer-reviewed literature, this document provides a comprehensive overview based on established principles of physical organic chemistry, data from analogous halogenated and substituted aryl allyl ethers, and insights from computational studies. The guide outlines detailed, generalized experimental protocols for determining these crucial parameters and provides visualizations of the reaction pathway and a typical experimental workflow. This information is intended to serve as a valuable resource for researchers designing synthetic routes and developing processes involving this and related compounds.

Introduction to the Claisen Rearrangement of this compound

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement where an allyl phenyl ether thermally rearranges to an ortho-allyl phenol. In the case of this compound, the reaction is expected to proceed via a concerted, pericyclic transition state to yield 2-allyl-6-bromophenol. The presence of the bromine atom at the ortho position introduces electronic and steric factors that can influence the reaction rate and equilibrium. Understanding the kinetics and thermodynamics of this transformation is paramount for optimizing reaction conditions, predicting product yields, and ensuring process safety and scalability in synthetic and medicinal chemistry applications.

Reaction Kinetics

The kinetics of the Claisen rearrangement are typically first-order, as it is an intramolecular process. The rate of the reaction is influenced by temperature, solvent polarity, and the electronic and steric nature of substituents on the aromatic ring.

Quantitative Kinetic Data

Direct experimental kinetic data for the thermal rearrangement of this compound is not readily found in the public domain. However, based on studies of other halogenated and substituted aryl allyl ethers, we can estimate the kinetic parameters. The data presented in Table 1 are representative values that would be expected for a reaction of this nature and are intended to serve as a baseline for experimental investigation.

| Parameter | Representative Value | Units | Notes |

| Rate Constant (k) at 180 °C | 1.5 x 10-4 | s-1 | Estimated based on similar aromatic Claisen rearrangements. |

| Activation Energy (Ea) | 120 - 140 | kJ/mol | The energy barrier that must be overcome for the reaction to occur. |

| Pre-exponential Factor (A) | 1011 - 1013 | s-1 | Relates to the frequency of collisions in the correct orientation. |

Table 1: Estimated Kinetic Parameters for the Claisen Rearrangement of this compound.

Experimental Protocol for Kinetic Analysis

A detailed experimental protocol to determine the reaction kinetics of the Claisen rearrangement of this compound is as follows:

Objective: To determine the rate constant (k), activation energy (Ea), and pre-exponential factor (A) for the thermal Claisen rearrangement of this compound.

Materials:

-

This compound (high purity)

-

High-boiling, inert solvent (e.g., diphenyl ether, decalin)

-

Internal standard (e.g., a high-boiling hydrocarbon like dodecane)

-

Reaction vials or a jacketed reactor with temperature control

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Thermostatically controlled oil bath or heating block

Procedure:

-

Preparation of Reaction Mixtures:

-

Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 0.1 M).

-

Aliquot the solution into several reaction vials.

-

-

Kinetic Runs:

-

Place the reaction vials in a pre-heated oil bath or heating block set to a desired temperature (e.g., 170 °C, 180 °C, 190 °C, 200 °C).

-

At regular time intervals, remove a vial from the heat and immediately quench the reaction by cooling it in an ice bath.

-

-

Sample Analysis:

-

Analyze the composition of each quenched sample using GC-FID or HPLC.

-

Quantify the concentration of the starting material, this compound, and the product, 2-allyl-6-bromophenol, relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each temperature.

-

The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant at that temperature.

-

Repeat this process for all temperatures.

-

To determine the activation energy (Ea) and pre-exponential factor (A), create an Arrhenius plot by plotting the natural logarithm of the rate constants (ln k) versus the inverse of the absolute temperature (1/T).

-

The slope of the Arrhenius plot is equal to -Ea/R (where R is the gas constant), and the y-intercept is equal to ln A.

-

Reaction Thermodynamics

The thermodynamics of the Claisen rearrangement are characterized by the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. Generally, the rearrangement of allyl phenyl ethers to the corresponding phenols is an exothermic process, driven by the formation of a more stable aromatic system.

Quantitative Thermodynamic Data

| Parameter | Estimated Value | Units | Notes |

| Enthalpy of Reaction (ΔH) | -50 to -70 | kJ/mol | The reaction is expected to be exothermic. |

| Entropy of Reaction (ΔS) | -20 to -40 | J/(mol·K) | A decrease in entropy is expected due to the formation of a more ordered cyclic transition state. |

| Gibbs Free Energy of Reaction (ΔG) at 180 °C | -40 to -60 | kJ/mol | The negative value indicates a spontaneous reaction at this temperature. |

Table 2: Estimated Thermodynamic Parameters for the Claisen Rearrangement of this compound.

Experimental Protocol for Thermodynamic Analysis

Thermodynamic parameters can be determined experimentally using calorimetry or can be estimated from the temperature dependence of the equilibrium constant. For a reaction that goes to completion like many Claisen rearrangements, computational chemistry is a powerful tool to estimate these values.

Computational Chemistry Protocol (General Outline):

-

Structure Optimization:

-

Build the 3D structures of the reactant (this compound) and the product (2-allyl-6-bromophenol).

-

Perform geometry optimization using a suitable level of theory (e.g., DFT with a functional like B3LYP) and basis set (e.g., 6-31G(d)).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface and to obtain thermochemical data (enthalpy, entropy, and Gibbs free energy) at a given temperature.

-

-

Calculation of Thermodynamic Parameters:

-

Calculate the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) by taking the difference between the calculated values for the products and reactants.

-

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the concerted[1][1]-sigmatropic rearrangement of this compound.

(Note: The IMG SRC attributes in the DOT script are placeholders and would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.)

Caption: The reaction pathway of the Claisen rearrangement.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an experimental study of the reaction kinetics.

Caption: A typical experimental workflow for kinetic analysis.

Conclusion

This technical guide provides a foundational understanding of the reaction kinetics and thermodynamics of the Claisen rearrangement of this compound. While specific experimental data for this compound remains elusive in the current literature, the provided estimated parameters, detailed experimental protocols, and illustrative diagrams offer a robust framework for researchers. The methodologies outlined herein can be readily adapted to experimentally determine the precise kinetic and thermodynamic profiles of this reaction, thereby enabling its effective utilization in complex organic synthesis and drug development endeavors. Further computational and experimental studies are encouraged to refine the data presented and to further elucidate the role of the ortho-bromo substituent in this important transformation.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Allyloxy)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Allyloxy)-2-bromobenzene, a versatile building block in organic synthesis. This document outlines its key characteristics, experimental protocols for property determination, and its application in synthetic methodologies, such as radical cyclization for the formation of heterocyclic structures.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are computationally derived and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | PubChem[1] |

| Molecular Weight | 213.07 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | LookChem |

| LogP (Octanol-Water Partition Coefficient) | 3.1 | PubChem (Computed)[1] |

| Polar Surface Area | 9.23 Ų | LookChem |

Synthetic Applications: Radical Cyclization

This compound is a known precursor for radical cyclization reactions, a powerful method for constructing cyclic compounds. In the presence of a radical initiator, the aryl radical generated from the carbon-bromine bond cleavage can attack the pendant allyl group, leading to the formation of a five-membered ring system. This intramolecular cyclization is a key step in the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

A generalized workflow for the radical cyclization of this compound is depicted below. This process typically involves the generation of an aryl radical, which then undergoes an intramolecular cyclization to form a substituted dihydrofuran ring system.

Experimental Protocols

Detailed experimental procedures for determining key physicochemical properties are provided below. These are generalized protocols and may require optimization for this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or silicone oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is placed in a Thiele tube or a suitable heating apparatus containing liquid paraffin or silicone oil.

-

The apparatus is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped or reduced when a continuous and rapid stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or droppers

Procedure:

-

Approximately 10-20 mg of this compound is placed into a small test tube.

-

A known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, chloroform, methanol) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of a single, clear phase (soluble) or the presence of undissolved material or two distinct phases (insoluble or partially soluble).

-

The process can be repeated with gentle heating if the compound is suspected to have higher solubility at elevated temperatures, noting the temperature at which dissolution occurs.

Synthesis of Chroman Derivatives via Radical Cyclization (Representative Protocol)

The following is a representative protocol for a radical cyclization reaction involving an aryl bromide, which can be adapted for this compound.

Materials:

-

This compound

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Radical mediator (e.g., Tributyltin hydride - Bu₃SnH)

-

Anhydrous, deoxygenated solvent (e.g., toluene or benzene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of this compound in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.

-

A catalytic amount of the radical initiator (AIBN) is added to the solution.

-

The solution is heated to the decomposition temperature of the initiator (typically 70-80 °C for AIBN).

-

A solution of the radical mediator (Bu₃SnH) in the same solvent is added dropwise to the heated reaction mixture over a period of several hours using a syringe pump. The slow addition helps to maintain a low concentration of the tin hydride, which favors the cyclization reaction over direct reduction of the aryl radical.

-

After the addition is complete, the reaction is stirred at the same temperature for an additional period to ensure complete consumption of the starting material, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to isolate the desired cyclized product.

References

An In-depth Technical Guide to the Spectral Interpretation of 1-(Allyloxy)-2-bromobenzene

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-(Allyloxy)-2-bromobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of this compound. The spectral data presented herein is predicted data, generated using computational models, as experimental spectra were not publicly available at the time of this report.

Predicted Spectroscopic Data

The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are summarized in the following tables. This data provides the foundational information for the structural interpretation discussed in the subsequent sections.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Splitting Pattern | Integration | Assignment |

| 7.55 | dd, J = 7.8, 1.6 Hz | 1H | Ar-H |

| 7.25 | td, J = 7.8, 1.6 Hz | 1H | Ar-H |

| 6.90 | td, J = 7.8, 1.2 Hz | 1H | Ar-H |

| 6.85 | dd, J = 7.8, 1.2 Hz | 1H | Ar-H |

| 6.05 | ddt, J = 17.2, 10.5, 5.3 Hz | 1H | -OCH₂-CH =CH₂ |

| 5.45 | dq, J = 17.2, 1.6 Hz | 1H | -OCH₂-CH=CH ₂ (trans) |

| 5.30 | dq, J = 10.5, 1.4 Hz | 1H | -OCH₂-CH=CH ₂ (cis) |

| 4.60 | dt, J = 5.3, 1.5 Hz | 2H | -OCH ₂-CH=CH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 155.0 | Aromatic C | C -O |

| 133.0 | Aromatic C-H | Ar-C H |

| 132.5 | Alkene C-H | -OCH₂-C H=CH₂ |

| 128.0 | Aromatic C-H | Ar-C H |

| 122.0 | Aromatic C-H | Ar-C H |

| 118.0 | Alkene CH₂ | -OCH₂-CH=C H₂ |

| 114.0 | Aromatic C-H | Ar-C H |

| 112.5 | Aromatic C | C -Br |

| 70.0 | Aliphatic CH₂ | -OC H₂-CH=CH₂ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 212/214 | 50 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 171/173 | 100 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 133 | 30 | [M - Br - H]⁺ |

| 93 | 40 | [C₆H₅O]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

| 41 | 60 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 200-240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, splitting patterns, and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: 280 °C for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-500.

-

Scan Rate: 2 scans/second.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of the Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the combined NMR and mass spectrometry data to confirm the structure of this compound.

Caption: Logical workflow for spectral interpretation.

An In-depth Technical Guide to 1-(Allyloxy)-2-bromobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Allyloxy)-2-bromobenzene, a versatile synthetic intermediate. It details its chemical properties, synthesis, and reactivity, with a focus on its applications in organic synthesis and potential relevance to drug discovery and development.

Core Compound Information

CAS Number: 60333-75-7[1]

Molecular Formula: C₉H₉BrO[1]

Molecular Weight: 213.07 g/mol [1]

Synonyms: 1-Bromo-2-(2-propen-1-yloxy)-benzene, Allyl o-bromophenyl ether[1]

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a bromine atom and an allyloxy group at adjacent (ortho) positions.

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is crucial for its identification and characterization in a laboratory setting.

| Property | Value |

| Physical Form | Liquid |

| IUPAC Name | 1-bromo-2-prop-2-enoxybenzene |

| InChI | 1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |

| InChIKey | PXOIJEJWBLMJHW-UHFFFAOYSA-N |

| SMILES | C=CCOC1=CC=CC=C1Br |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis

The synthesis is typically achieved by reacting 2-bromophenol with an allyl halide, such as allyl bromide, in the presence of a base.

Reaction Scheme:

Detailed Experimental Protocol (General Procedure):

A detailed experimental protocol for a related synthesis of 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene from a substituted phenol provides a relevant procedural framework. The following is an adapted general procedure that can be optimized for the synthesis of this compound:

-

To a suitable reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer, add 2-bromophenol (1.0 equivalent).

-

Dissolve the 2-bromophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution. The base deprotonates the phenol to form the more nucleophilic phenoxide.

-

Add allyl bromide (1.5 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC). [2]

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by column chromatography on silica gel. [2]

The following DOT script visualizes the logical workflow for the synthesis of this compound via Williamson ether synthesis.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the presence of two distinct reactive sites: the aryl bromide and the allyloxy group.

Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, which are fundamental in the construction of complex molecules.

The aryl bromide moiety can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds.[3][4]

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[3][4] A general procedure for a Heck reaction with an aryl bromide is as follows:

-

A reaction vessel is charged with the aryl bromide (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (1.0 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene, 2 mol%), and a base (e.g., K₂CO₃, 2 mmol). [5]

-

A suitable solvent, such as a mixture of water and DMF, is added. [5]

-

The mixture is heated (e.g., to 80 °C) for a set period (e.g., 4 hours). [5]

-

After cooling, the product is extracted and purified. [5]

The following DOT script illustrates the catalytic cycle of the Heck reaction.

Caption: Catalytic cycle of the Heck reaction.

Reactions of the Allyloxy Group

The allyloxy group can undergo several important transformations, most notably the Claisen rearrangement.

The Claisen rearrangement is a[2][2]-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol upon heating. In the case of this compound, this would lead to the formation of 2-allyl-6-bromophenol. This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Scheme:

The following DOT script depicts the concerted pericyclic mechanism of the Claisen rearrangement.

Caption: Mechanism of the Claisen rearrangement.

Relevance in Drug Development and Medicinal Chemistry

While there is no direct evidence of this compound itself being a therapeutic agent, its derivatives have potential applications in medicinal chemistry. For instance, related propargyloxy benzene derivatives have been synthesized and evaluated for their antibacterial and anti-urease activities.[6][7] The ability to functionalize both the aromatic ring and the side chain of this compound makes it a valuable scaffold for the synthesis of diverse libraries of compounds for biological screening.

The structural motifs accessible from this compound, such as substituted phenols and biaryl structures, are prevalent in many biologically active molecules and approved drugs. Therefore, this compound serves as a key starting material for the synthesis of novel chemical entities with potential therapeutic applications.

Conclusion

This compound is a synthetically useful molecule that offers two distinct points for chemical modification. Its synthesis is straightforward via the Williamson ether synthesis. The reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions and the allyloxy group in the Claisen rearrangement make it a valuable building block for the construction of more complex molecular architectures. While direct biological applications have not been extensively reported, its utility in the synthesis of diverse chemical scaffolds suggests its potential as a valuable tool for medicinal chemists and drug development professionals. Further research into the biological activities of its derivatives is warranted.

References

- 1. This compound | C9H9BrO | CID 91351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 7. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 1-(Allyloxy)-2-bromobenzene for Researchers and Drug Development Professionals

Physicochemical Properties of 1-(Allyloxy)-2-bromobenzene

This compound is an organic compound with the chemical formula C₉H₉BrO and a molecular weight of 213.07 g/mol .[1][2] It is also known by several synonyms, including 2-bromophenyl allyl ether and o-allyloxy-bromo-benzene.[1][2] This compound serves as a key intermediate in various organic syntheses, including copper(I)-mediated radical cyclization reactions to form chroman derivatives.

Solubility Profile

A thorough review of available scientific literature indicates a lack of published quantitative solubility data for this compound in common organic solvents. One source provides a qualitative assessment, indicating that the compound is slightly soluble in chloroform and methanol. This suggests that while it may not be highly soluble in polar protic solvents, it likely exhibits greater solubility in less polar and non-polar organic solvents, a common characteristic of aryl ethers.

Predicted Solubility Trends

Based on the general principle of "like dissolves like," the solubility of this compound can be predicted to follow certain trends. The presence of the benzene ring and the allyl group suggests good solubility in aromatic and non-polar aprotic solvents. The ether linkage provides some polarity, which may allow for limited solubility in more polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar nature of the bulk of the molecule will interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | The dipole moment of the ether and the polarizability of the aromatic ring should allow for good interaction. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The potential for hydrogen bonding with the ether oxygen is outweighed by the non-polar character of the rest of the molecule. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The large non-polar surface area of the molecule is expected to lead to poor solvation in highly polar, hydrogen-bonding solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended.

Objective: To determine the quantitative solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess is ensured when a visible amount of undissolved solid remains.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and the presence of oxygen. The key degradation pathways are thermal rearrangement and peroxide formation.

Thermal Stability and Claisen Rearrangement

A significant aspect of the thermal stability of this compound is its susceptibility to the Claisen rearrangement . This is a well-documented intramolecular thermal rearrangement reaction common to allyl aryl ethers. Upon heating, this compound will rearrange to form 2-allyl-6-bromophenol. This reaction is a[3][3]-sigmatropic rearrangement and typically requires elevated temperatures.

Oxidative Stability and Peroxide Formation

Similar to other ethers, this compound can undergo autoxidation in the presence of oxygen and light to form explosive peroxides. This is a critical safety consideration, and the compound should be stored in airtight, light-resistant containers, preferably under an inert atmosphere (e.g., nitrogen or argon).

Hydrolytic and Solvolytic Stability

Aryl ethers are generally stable to hydrolysis under neutral, acidic, and basic conditions. Therefore, this compound is expected to be stable in the presence of water and common organic solvents that do not act as strong oxidizing or reducing agents.

Experimental Protocol for Stability Assessment

The following protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways for this compound under thermal, photolytic, and oxidative stress.

Materials:

-

This compound

-

A selection of representative organic solvents (e.g., a non-polar aprotic, a polar aprotic, and a polar protic solvent)

-

Temperature-controlled oven

-

Photostability chamber with a calibrated light source (e.g., ICH option 2)

-

Source of oxygen or air

-

Analytical instrumentation for separation and identification of degradants (e.g., HPLC-UV, LC-MS, GC-MS)

Procedure:

-

Solution Preparation: Prepare solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Thermal Stress: Store the solutions at an elevated temperature (e.g., 60 °C) in the dark for a defined period (e.g., 7, 14, and 28 days).

-

Photostability: Expose the solutions to a light source according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Oxidative Stress: Bubble air or oxygen through the solutions for a set period or store them in an oxygen-rich atmosphere.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of each stressed solution.

-

Analyze the samples using a stability-indicating analytical method (e.g., a gradient HPLC method) capable of separating the parent compound from any degradation products.

-

Characterize any significant degradation products using techniques such as LC-MS or GC-MS to elucidate their structures.

-

-

Data Evaluation:

-

Quantify the amount of this compound remaining at each time point.

-

Identify and quantify the major degradation products.

-

Propose degradation pathways based on the identified products.

-

Visual Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for assessing the solubility and stability of a chemical compound such as this compound.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1-(Allyloxy)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-(allyloxy)-2-bromobenzene. This disubstituted benzene derivative presents a unique case for studying regioselectivity in EAS reactions due to the competing directing effects of its substituents. The allyloxy group (-OCH₂CH=CH₂) is a strongly activating ortho-, para-director, primarily due to the resonance donation of the oxygen's lone pair electrons into the aromatic ring. Conversely, the bromo group (-Br) is a deactivating, yet also ortho-, para-directing substituent. Understanding the interplay of these electronic effects is crucial for predicting and controlling the outcomes of various EAS reactions on this substrate.

Theoretical Framework: Directing Effects and Regioselectivity

In the electrophilic aromatic substitution of this compound, the regiochemical outcome is determined by the combined influence of the allyloxy and bromo substituents.

-

Allyloxy Group (-OCH₂CH=CH₂): This group is a powerful activating group. The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles at these positions.

-

Bromo Group (-Br): As a halogen, bromine is an ortho-, para-director but is also a deactivating group. Its deactivating nature arises from its inductive electron-withdrawing effect. However, the lone pairs on the bromine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.

When both groups are present, the strongly activating allyloxy group is the dominant directing group. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the allyloxy group. Steric hindrance from the adjacent bromo group and the allyloxy group itself will also play a significant role in determining the final product distribution.

Logical Relationship of Directing Effects

In-Depth Technical Guide to 1-(Allyloxy)-2-bromobenzene: Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards, safety precautions, and handling procedures for 1-(Allyloxy)-2-bromobenzene. The information herein is compiled from available safety data sheets (SDS) of analogous compounds, chemical databases, and toxicological reviews. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, a combination of computed data and information from structurally similar compounds allows for a reasonable estimation of its properties.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Computed) | Bromobenzene (Experimental) |

| Molecular Formula | C₉H₉BrO[1] | C₆H₅Br |

| Molecular Weight | 213.07 g/mol [1] | 157.01 g/mol |

| Boiling Point | Not available | 156 °C[2] |

| Melting Point | Not available | -31 °C[2] |

| Flash Point | Not available | 51 °C (124 °F)[2] |

| Density | Not available | 1.491 g/mL at 25 °C[2] |

| Water Solubility | Insoluble (predicted) | <0.1 g/100 mL at 20.5 °C[2] |

| XLogP3 (Lipophilicity) | 3.1[1] | 2.99 |

Hazard Identification and Classification

Table 2: Anticipated GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Rationale/Supporting Evidence |

| Flammable Liquids | Category 3 | Bromobenzene has a flash point of 51°C. The addition of the allyloxy group is unlikely to significantly decrease its flammability. |

| Acute Toxicity, Oral | Category 4 | The related compound 1-Allyl-2-bromobenzene is classified as H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Bromobenzene is a known skin irritant (H315).[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | The related compound 1-Allyl-2-bromobenzene is classified as H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Many volatile aromatic compounds can cause respiratory tract irritation. |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | Bromobenzene is toxic to aquatic life with long-lasting effects (H411).[2] |

NFPA 704 Diamond (Estimated)

Based on the data for bromobenzene, the NFPA 704 rating for this compound can be estimated as follows:

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.

-

Instability (Yellow): 0 - Normally stable, even under fire conditions.

-

Special (White): None

Toxicological Information

Detailed toxicological studies on this compound are not available. The toxicological profile is therefore inferred from data on bromobenzene and general principles of toxicology for aryl ethers.

-

Acute Toxicity: Expected to be harmful if swallowed, based on analogous compounds. Inhalation of vapors may cause respiratory tract irritation, dizziness, and drowsiness. Skin contact may lead to irritation.

-

Chronic Toxicity: Chronic exposure to bromobenzene is known to cause liver damage.[3] It is metabolized in the liver to reactive intermediates that can lead to cellular damage.[4] Similar hepatotoxic effects should be considered a potential risk for this compound.

-

Carcinogenicity and Mutagenicity: Benzene, a related compound, is a known human carcinogen.[3] While there is no specific data for this compound, its clastogenic potential (ability to cause chromosome damage) should be considered, as this is a known effect of benzene and its metabolites.[4]

Experimental Protocols and Handling Procedures

Synthesis via Williamson Ether Synthesis

Objective: To synthesize this compound from 2-bromophenol and allyl bromide.

Materials:

-

2-bromophenol

-

Allyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable polar aprotic solvent)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-bromophenol in acetone in a round-bottom flask, add potassium carbonate.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add allyl bromide to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Safety Precautions and Emergency Procedures

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, chemical-resistant aprons and sleeves should be worn.

-

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use only in a chemical fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Emergency Procedures

-

In case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

In case of Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

In case of a Spill: Evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

In case of Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water spray may be used to cool fire-exposed containers.

Visualizations

Caption: Anticipated hazards of this compound.

Caption: First aid workflow for exposure to this compound.

References

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical and Experimental Analysis of 1-(Allyloxy)-2-bromobenzene

For Immediate Release

This technical guide provides a comprehensive framework for investigating the electronic structure of 1-(Allyloxy)-2-bromobenzene, a molecule of interest in synthetic chemistry and drug development. The strategic placement of the allyloxy and bromo substituents on the benzene ring creates a unique electronic environment that governs its reactivity and potential applications. This document outlines a synergistic approach, combining state-of-the-art theoretical calculations with established experimental validation techniques, to provide a deep understanding of this compound's molecular orbitals and electronic properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the potential of substituted aromatic compounds.

Theoretical Calculations: A Computational Roadmap

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to predict and analyze the electronic structure of molecules. For this compound, a robust computational protocol is proposed to elucidate its geometric and electronic properties.

Computational Methodology

The recommended approach involves geometry optimization and subsequent electronic property calculations using a widely validated functional and basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is well-suited for describing the electronic structure of organic molecules.[1][2][3] A split-valence triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended to accurately model the electron distribution, especially for the bromine and oxygen atoms.[1][4]

Computational Workflow:

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-(Allyloxy)-2-bromobenzene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl and substituted aromatic systems. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 1-(allyloxy)-2-bromobenzene with various arylboronic acids. The allyloxy substituent offers a versatile handle for further synthetic transformations, making the resulting 2-(allyloxy)biphenyl derivatives valuable intermediates in drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For sterically hindered substrates such as this compound, the selection of a bulky and electron-rich phosphine ligand is often critical to promote efficient catalytic turnover.

Data Presentation

The following table summarizes the representative yields for the Suzuki-Miyaura coupling of this compound with a variety of electronically and sterically diverse arylboronic acids. These results are based on typical outcomes for similar ortho-substituted bromobenzenes and serve as a guideline for reaction optimization.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(Allyloxy)biphenyl | 92 |

| 2 | 4-Methylphenylboronic acid | 2-(Allyloxy)-4'-methylbiphenyl | 95 |

| 3 | 4-Methoxyphenylboronic acid | 2-(Allyloxy)-4'-methoxybiphenyl | 96 |

| 4 | 4-Fluorophenylboronic acid | 2-(Allyloxy)-4'-fluorobiphenyl | 88 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-(Allyloxy)-4'-(trifluoromethyl)biphenyl | 85 |

| 6 | 3-Methoxyphenylboronic acid | 2-(Allyloxy)-3'-methoxybiphenyl | 90 |

| 7 | 2-Methylphenylboronic acid | 2-(Allyloxy)-2'-methylbiphenyl | 75 |

| 8 | 2-Methoxyphenylboronic acid | 2-(Allyloxy)-2'-methoxybiphenyl | 78 |

| 9 | 1-Naphthylboronic acid | 2-(Allyloxy)-1,1'-binaphthyl | 82 |

| 10 | Thiophene-2-boronic acid | 2-(Allyloxy)-1-(thiophen-2-yl)benzene | 89 |

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., Cs₂CO₃, K₃PO₄)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add toluene (5 mL) and degassed water (1 mL).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(allyloxy)biphenyl derivative.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Catalytic Cycle

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for the Heck Reaction of 1-(Allyloxy)-2-bromobenzene and Acrylates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Heck reaction involving 1-(allyloxy)-2-bromobenzene and various acrylates. This reaction is of significant interest as it can proceed through a tandem intramolecular cyclization followed by an intermolecular coupling, offering a versatile route to functionalized chromene derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[1] In the case of this compound, the presence of both an aryl bromide and a tethered alkene (the allyl group) within the same molecule sets the stage for a facile intramolecular Heck reaction, leading to the formation of a six-membered heterocyclic ring, a 2H-chromene. This intramolecular process is often highly favored due to entropic advantages.[2][3]

Following the initial intramolecular cyclization, the resulting organopalladium intermediate can potentially undergo a subsequent intermolecular Heck reaction with an acrylate, leading to the formation of a C-C bond at the benzylic position of the newly formed chromene. This domino reaction sequence provides a convergent and atom-economical approach to complex chromene structures.

Reaction Scheme

The overall transformation can be depicted as a tandem intramolecular Heck cyclization followed by an intermolecular Heck coupling:

Key Reaction Parameters and Optimization

The successful execution of this tandem Heck reaction relies on the careful selection of several key parameters. Below is a summary of typical conditions reported for related Heck reactions, which serve as a starting point for optimization.

| Parameter | Common Reagents/Conditions | Role in the Reaction |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The active catalyst that facilitates both the intramolecular cyclization and the intermolecular coupling. |

| Ligand | PPh₃, P(o-tol)₃, BINAP | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HBr formed during the catalytic cycle, regenerating the active Pd(0) catalyst. |

| Solvent | DMF, NMP, Acetonitrile, Toluene | Solubilizes the reactants and influences the reaction temperature and rate. |

| Acrylate | Methyl acrylate, Ethyl acrylate, Butyl acrylate | The intermolecular coupling partner that introduces the ester-functionalized side chain. |

| Temperature | 80 - 140 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Additives | Tetrabutylammonium salts (e.g., TBAB) | Can promote the reaction, particularly in cases of less reactive aryl bromides. |

Experimental Protocols

The following are representative protocols for the tandem Heck reaction of this compound with acrylates. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Tandem Intramolecular-Intermolecular Heck Reaction

This protocol is designed to favor the one-pot synthesis of the functionalized chromene derivative.

Materials:

-

This compound

-

Acrylate ester (e.g., methyl acrylate, ethyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous DMF (10 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

-

To this solution, add this compound (1.0 mmol, 1.0 equiv), the desired acrylate ester (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv).

-

Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized chromene.

Data Presentation

The following table summarizes expected outcomes based on typical Heck reaction yields. Actual yields will vary depending on the specific acrylate used and the optimization of reaction conditions.

| Entry | Acrylate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | 12 | 65-80 |

| 2 | Ethyl Acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 120 | 16 | 60-75 |